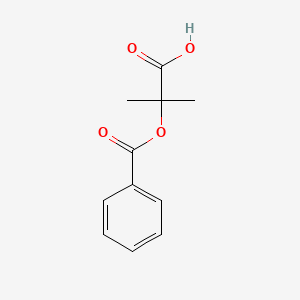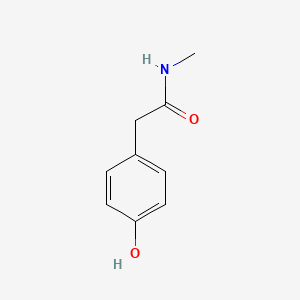
2-(4-ヒドロキシフェニル)-N-メチルアセトアミド
概要
説明
2-(4-Hydroxyphenyl)-N-methylacetamide (2-HPMAA) is an organic compound composed of a phenyl ring attached to a methylacetamide group. It is a derivative of 4-hydroxyphenylacetic acid (HPA), an important intermediate in the synthesis of various pharmaceuticals. 2-HPMAA is a versatile molecule with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a starting material in the synthesis of various compounds, such as HPA and its derivatives, and as a building block in the synthesis of pharmaceuticals. In addition, 2-HPMAA has been studied for its potential therapeutic effects, including its ability to inhibit the growth of cancer cells.
科学的研究の応用
食品および飲料における香味剤
ラズベリーケトン(4-(4-ヒドロキシフェニル)ブタン-2-オン、RK)は、2-(4-ヒドロキシフェニル)-N-メチルアセトアミドの誘導体であり、ラズベリーの特徴的な香りや味を決定づけるフェニルブタノイドのキャラクタインパクト化合物である 。 食品および飲料業界では、飲料や食品(プディング、ヨーグルト、菓子など)にフレーバーを付けるために使用される .
香水業界
ラズベリーケトンは、その心地よい香りから香水業界でも使用されている。 自然界と同一のラズベリーケトンの化学的生産は確立されている .
バイオテクノロジーにおける関心
この化合物は、香味フェニルブタノイドの合成における役割から、バイオテクノロジーにおける関心を集めている。 例えば、コリネバクテリウム・グルタミカムは、添加されたp-クマリン酸からのラズベリーケトンの微生物合成のために遺伝子操作された .
潜在的な抗肥満剤
ラズベリーケトンは、抗肥満剤としての推定される活性から、消費者の関心を集めている 。 しかし、この化合物がヒトにとって潜在的に有毒であるかどうかは、まだ解明されていない .
潜在的な美白剤
ラズベリーケトンは、抗肥満作用の可能性に加えて、美白剤としての可能性も探られている .
抗菌活性
2-(4-ヒドロキシフェニル)-N-メチルアセトアミド誘導体は合成され、抗菌活性が研究されている 。 例えば、2-[(E)-(3-アセチル-4-ヒドロキシフェニル)ジアゼニル]-4-(2-ヒドロキシフェニル)チオフェン-3-カルボン酸を新規リガンドとして、2つの新しいコバルト(II)錯体が合成された 。 これらの化合物は、特定の細菌株に対して中程度の抗菌活性を示した .
作用機序
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other phenolic compounds, possibly through hydrogen bonding or hydrophobic interactions
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical pathways, including those related to oxidative stress and inflammation . The downstream effects of these pathways could include changes in cellular signaling, gene expression, and metabolic processes.
Result of Action
Similar phenolic compounds have been shown to have antioxidant properties , suggesting that 2-(4-Hydroxyphenyl)-N-methylacetamide may also have antioxidant effects
Action Environment
The action, efficacy, and stability of 2-(4-Hydroxyphenyl)-N-methylacetamide could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds . For example, the compound’s activity could be affected by the pH of its environment, as pH can influence the ionization state of the compound and therefore its ability to interact with its targets. Similarly, temperature could affect the compound’s stability and its rate of reaction with its targets. The presence of other compounds could also influence the compound’s action, for example through competitive or noncompetitive inhibition.
特性
IUPAC Name |
2-(4-hydroxyphenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(12)6-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYKQANXDBJSGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513060 | |
| Record name | 2-(4-Hydroxyphenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29121-34-4 | |
| Record name | 2-(4-Hydroxyphenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Hydroxyphenyl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

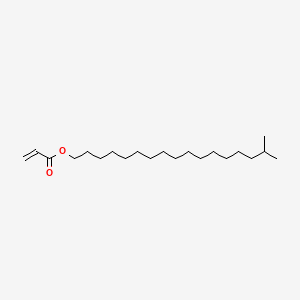
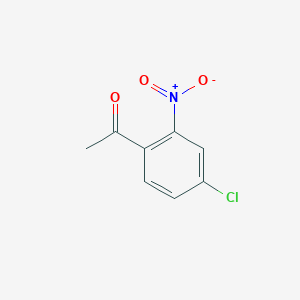
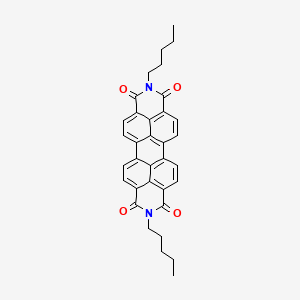
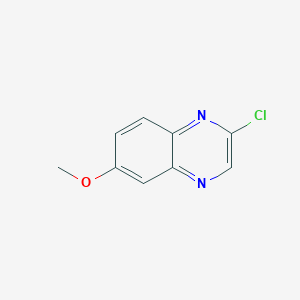


![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)
![8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1590652.png)


